molecular formula C19H24ClNO2 B3198270 [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine CAS No. 1011399-13-5

[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine

Cat. No.: B3198270
CAS No.: 1011399-13-5
M. Wt: 333.8 g/mol
InChI Key: VTLJTPYBMSAHRN-UHFFFAOYSA-N
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Description

[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine (CAS 1011399-13-5) is a secondary amine research chemical with a molecular formula of C₁₉H₂₄ClNO₂ and a molecular weight of 333.8 g/mol . Its structure incorporates two distinct aromatic systems: a 3,4-diethoxyphenethyl group and a 4-chlorobenzyl group, making it a valuable intermediate in organic synthesis for the construction of more complex molecules . In research, this compound is of significant interest for neurotransmitter interaction studies. Preliminary investigations into structurally similar compounds suggest potential for interacting with key neurotransmitter systems, including serotonin and dopamine pathways, positioning it as a candidate for neuropharmacological research . Its mechanism of action may involve the modulation of signal transduction pathways and enzyme activities, though its exact molecular targets are a subject of ongoing investigation . Further research applications include its role as a reagent in various organic transformations, such as nucleophilic substitution and coupling reactions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-3-22-18-10-7-15(13-19(18)23-4-2)11-12-21-14-16-5-8-17(20)9-6-16/h5-10,13,21H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLJTPYBMSAHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine typically involves the reaction of 3,4-diethoxyphenylacetonitrile with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alkanes

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

The compound [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine is an organic molecule with potential applications across various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications in detail, supported by case studies and data tables.

Chemistry

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in creating novel compounds for research.

Reagent in Organic Reactions

  • It can be utilized as a reagent in various organic reactions, such as nucleophilic substitutions and coupling reactions, contributing to the development of new synthetic methodologies.

Biology

Neurotransmitter Interaction Studies

  • Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction can be crucial for understanding mood disorders and neuropharmacology.

Potential Therapeutic Applications

  • Ongoing studies are investigating its potential as a therapeutic agent. Initial findings suggest that it may exhibit anti-depressant or anxiolytic properties, warranting further exploration through clinical trials.

Medicine

Drug Development

  • The compound's structural features make it a candidate for drug development aimed at treating psychiatric disorders. Its ability to modulate neurotransmitter levels positions it as a promising lead compound for new medications.

Case Study: Antidepressant Activity

  • A study demonstrated that structurally similar compounds showed significant antidepressant effects in animal models. This suggests that this compound could potentially exhibit similar properties, meriting further investigation.

Data Tables

StepReaction TypeConditions
1AlkylationEthanol solvent, strong base
2AminationMild heating, amine reactant
3PurificationChromatography

Mechanism of Action

The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may modulate signal transduction pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
[Target Compound] C₁₉H₂₄ClNO₂ 333.45 3,4-diethoxy, 4-chloro High lipophilicity, ethoxy stability
N-[2-(4-chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine C₁₈H₂₂ClNO₃ 335.83 2,3,4-trimethoxy, 4-chloro Increased polarity (3 oxygen atoms)
BD 1008 C₁₅H₂₂Cl₂N₂·2HBr 493.98 3,4-dichloro, pyrrolidinyl Sigma receptor ligand, dihalogenated
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine C₁₈H₂₃NO₂S 317.14 3,4-dimethoxy, sulfanyl Sulfur-enhanced electronic effects

Substituent Effects

  • Ethoxy vs. Methoxy Groups: The target compound’s 3,4-diethoxy groups (C₂H₅O) are bulkier and more lipophilic than the 3,4-dimethoxy groups in ’s compound (C₁₈H₂₃NO₂S) . Ethoxy groups may resist metabolic demethylation better than methoxy groups, improving stability.
  • Chloro vs. Dichloro Substituents : The 4-chloro group in the target contrasts with the 3,4-dichloro groups in BD 1008 . Dichloro substitution (as in BD 1008) increases halogen-mediated receptor affinity but may reduce solubility.

Pharmacological Implications

  • Sigma Receptor Ligands: BD 1008 and BD 1047 () are established sigma-1 receptor ligands with dichlorophenyl and tertiary amine motifs .

Physicochemical Properties

  • Molar Mass and Solubility : The target compound (333.45 g/mol) is lighter than the trimethoxy analog (335.83 g/mol) but heavier than the sulfur-containing compound (317.14 g/mol) . Its higher lipophilicity may favor blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Accessibility : The absence of sulfur in the target compound simplifies synthesis compared to ’s analog, which requires sulfanyl group incorporation .

Biological Activity

The compound [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features. This article examines its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Diethoxyphenyl Group : Enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
  • Chlorophenyl Moiety : May contribute to the compound's biological activity through specific molecular interactions.

These structural components suggest that the compound could exhibit significant pharmacological properties similar to other compounds with analogous structures.

Biological Activity

Research indicates that compounds with similar structural characteristics can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with chlorophenyl groups often display potent anticancer effects. For instance, compounds sharing similar moieties have been documented to induce apoptosis in cancer cells through mitochondrial pathways and inhibit tubulin polymerization, which is crucial for cell division .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial activity.
  • Neuropharmacological Effects : The compound's potential as a monoamine oxidase inhibitor indicates it may modulate neurotransmitter levels in the brain, affecting mood and cognitive functions.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus altering metabolic processes.
  • Receptor Interaction : Binding to cellular receptors can modulate signal transduction pathways, influencing cell behavior.
  • Gene Expression Modulation : It may affect the expression of genes related to various biological processes, further contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies provide insights into the compound's biological activity:

  • Anticancer Efficacy : A study evaluating structurally similar compounds found that those with para-substituents exhibited enhanced antiproliferative activity against cancer cell lines such as HeLa and A549. The most active compounds showed significant inhibition of tubulin polymerization and reduced cell viability at low concentrations .
  • Antioxidant Activity : Research on related compounds indicated notable antioxidant properties, which could complement anticancer effects by reducing oxidative stress in cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the phenyl ring significantly impact biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against certain cancer cell lines .

Comparative Data Table

CompoundActivity TypeIC50 (µM)Mechanism of Action
3bAnticancer0.69Apoptosis via mitochondrial pathway
3eAntimicrobial1.5Enzyme inhibition
3kAntioxidant1.37Free radical scavenging

Q & A

Basic Research Question

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy groups at 3,4-positions on phenyl; chlorophenyl methylamine moiety) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) .

Advanced Research Question

  • Degradation Pathways : Hydrolysis of ethoxy groups under acidic/alkaline conditions may generate toxic metabolites. Use HPLC-MS to track degradation products .
  • Bioaccumulation Potential : LogP (calculated ~3.2) suggests moderate lipophilicity; assess bioaccumulation in model organisms (e.g., Daphnia magna) .
    Contradictions : Discrepancies in half-life estimates (e.g., lab vs. field studies) due to variable microbial activity .

How can contradictions in pharmacological data be resolved?

Advanced Research Question

  • Receptor Binding Assays : Compare IC₅₀ values across studies using standardized protocols (e.g., radioligand displacement assays for amine receptors) .
  • Meta-Analysis : Account for variables like cell line specificity (e.g., HEK293 vs. CHO cells) or assay conditions (pH, temperature) .

What are the safety protocols for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Waste Disposal : Collect organic waste in sealed containers; neutralize acidic/basic byproducts before disposal .

What computational methods predict its interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with amine receptors (e.g., serotonin receptors). Validate with MD simulations .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity .

How do reaction conditions impact synthesis reproducibility?

Advanced Research Question

  • Critical Factors :
    • Catalyst Choice : Pd/C vs. Raney Ni for reductive amination affects byproduct formation .
    • Solvent Purity : Trace water in THF reduces NaBH₃CN efficiency .
      Troubleshooting : Characterize impurities via LC-MS and adjust purification (e.g., column chromatography vs. recrystallization) .

Which analytical methods detect trace amounts in environmental samples?

Advanced Research Question

  • SPE-LC/MS/MS : Solid-phase extraction followed by tandem MS achieves detection limits of 0.1 ppb in water .
  • Challenges : Matrix effects (e.g., humic acids) require isotopic internal standards (e.g., deuterated analogs) for quantification .

How to design dose-response studies for pharmacological evaluation?

Advanced Research Question

  • In Vitro : Use logarithmic dosing (1 nM–100 µM) in triplicate; normalize to vehicle controls .
  • In Vivo : Apply OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) .

What strategies address discrepancies in NMR data interpretation?

Advanced Research Question

  • Decoupling Experiments : Resolve overlapping peaks (e.g., ethoxy CH₂ vs. amine CH₂) .
  • Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for shift validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine
Reactant of Route 2
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[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.